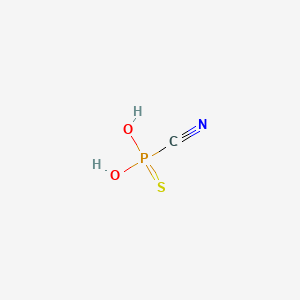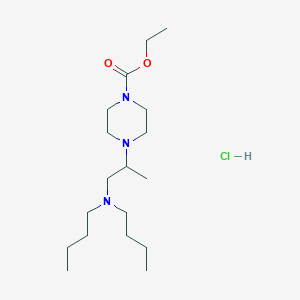
Phosphorocyanidothioic O,O-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorocyanidothioic O,O-acid is a chemical compound characterized by the presence of phosphorus, sulfur, nitrogen, and oxygen atoms This compound is known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorocyanidothioic O,O-acid can be synthesized through various chemical reactions involving phosphorus-containing compounds. One common method involves the reaction of phosphorus pentasulfide with cyanide and alcohol under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorocyanidothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorocyanidothioic O,O-dioxide.
Reduction: Reduction reactions can convert it into phosphorocyanidothioic O,O-hydride.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphorocyanidothioic O,O-dioxide.
Reduction: Phosphorocyanidothioic O,O-hydride.
Substitution: Various substituted phosphorocyanidothioic derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorocyanidothioic O,O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphorocyanidothioic O,O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve redox reactions and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
- Phosphorothioic acid
- Phosphorodithioic acid
- Phosphorocyanidothioic difluoride
Phosphorocyanidothioic O,O-acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25758-22-9 |
|---|---|
Molekularformel |
CH2NO2PS |
Molekulargewicht |
123.07 g/mol |
IUPAC-Name |
dihydroxyphosphinothioylformonitrile |
InChI |
InChI=1S/CH2NO2PS/c2-1-5(3,4)6/h(H2,3,4,6) |
InChI-Schlüssel |
ZBESAQVTAIBGKN-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)P(=S)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)

![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)











